

physical and chemical characteristics of 2-Bromo-3'-hydroxyacetophenone

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Compound of Interest

Compound Name: 2-Bromo-3'-hydroxyacetophenone

Cat. No.: B133987

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An In-depth Technical Guide to 2-Bromo-3'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **2-Bromo-3'-hydroxyacetophenone**, a key intermediate in organic and medicinal chemistry. This document consolidates essential data on its properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis and its application in the Hantzsch thiazole synthesis are provided. Furthermore, this guide illustrates its relevance in drug discovery by outlining its connection to the inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme within the kynurenine pathway, a critical target in immuno-oncology.

Physical and Chemical Properties

2-Bromo-3'-hydroxyacetophenone is a solid, appearing as a white to off-white or pale-yellow to brown crystalline powder.[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol.[3][4]

Table 1: Physical Properties of 2-Bromo-3'-hydroxyacetophenone



Property	Value	Source(s)
Appearance	White to off-white, pale-yellow to yellow-brown, or fawn to brown solid/powder	[1][2][4]
Melting Point	70-74 °C	[2][3][5][6][7]
Boiling Point	327.8 ± 22.0 °C (Predicted)	[2][3][5]
Density	1.622 ± 0.06 g/cm ³ (Predicted)	[3][5]
Solubility in Water	Sparingly soluble (1.7 g/L at 25 °C)	[1]
Solubility in Organic Solvents	Soluble in Dichloromethane, Ethyl Acetate, Methanol	[3][4]
Flash Point	152.1 °C	[2][8]
Refractive Index	1.608	[8]
Vapor Pressure	0.000103 mmHg at 25°C	[8]

Table 2: Chemical Identifiers and Molecular Properties



Property	Value	Source(s)
CAS Number	2491-37-4	[1][3][7]
Molecular Formula	C ₈ H ₇ BrO ₂	[3][7][9]
Molecular Weight	215.04 g/mol	[3][7][9]
рКа	8.97 ± 0.10 (Predicted)	[1][5]
InChI Key	IEPSGFQQGKPTPM- UHFFFAOYSA-N	[6][7][9]
SMILES	C(=O)(C1=CC=CC(O)=C1)CBr	[5][6][7][9]
Topological Polar Surface Area	37.3 Ų	[1][10][11]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]

Spectroscopic Data

While specific experimental protocols for the acquisition of spectroscopic data for **2-Bromo-3'-hydroxyacetophenone** are not readily available in the public domain, the identity and purity of the compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- ¹H NMR: The proton NMR spectrum is expected to be consistent with the molecular structure, showing signals corresponding to the aromatic protons, the methylene protons adjacent to the bromine atom, and the hydroxyl proton.[9]
- ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methylene carbon.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-bromine (C-Br) functional groups.[9][12][13]



 Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the mass-to-charge ratio of the molecular ion peak corresponding to 215.04 g/mol, and would show a characteristic isotopic pattern due to the presence of the bromine atom.[14]

Experimental Protocols Synthesis of 2-Bromo-3'-hydroxyacetophenone

A common method for the synthesis of **2-Bromo-3'-hydroxyacetophenone** involves the demethylation of 2-bromo-1-(3-methoxyphenyl)-ethanone.

Materials:

- 2-bromo-1-(3-methoxyphenyl)-ethanone
- Dichloromethane (CH₂Cl₂)
- Boron tribromide (BBr₃) solution (1M in CH₂Cl₂)
- Ice water
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na₂SO₄)
- Hexane

Procedure:

- Dissolve 2-bromo-1-(3-methoxyphenyl)-ethanone (e.g., 3.44 g, 15 mmol) in dichloromethane
 (20 mL) in a suitable reaction vessel.
- Cool the stirred solution to -10 °C using an appropriate cooling bath.
- Slowly add a 1M solution of boron tribromide in dichloromethane (16.5 mL, 16.5 mmol).
- Stir the reaction mixture at -10 °C for 1.5 hours.



- · Quench the reaction by carefully adding ice water.
- Separate the organic layer.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography (e.g., 25% EtOAc in Hexane) to obtain 2-Bromo-3'-hydroxyacetophenone as an off-white solid.

Hantzsch Thiazole Synthesis using 2-Bromo-3'-hydroxyacetophenone

2-Bromo-3'-hydroxyacetophenone is a key reactant in the Hantzsch synthesis of thiazole derivatives, which are of significant interest in medicinal chemistry.[4][5]

General Reaction: An α -haloketone (**2-Bromo-3'-hydroxyacetophenone**) reacts with a thioamide to form a thiazole.[15]

Materials:

- 2-Bromo-3'-hydroxyacetophenone
- Thiourea (or a substituted thioamide)
- Ethanol (or another suitable solvent)

Procedure:

- Dissolve 2-Bromo-3'-hydroxyacetophenone and an equimolar amount of thiourea in ethanol.
- Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

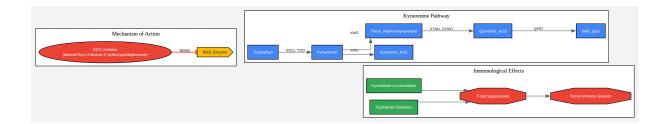


- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the crude product.[5]
- Collect the solid product by vacuum filtration.
- Wash the product with water to remove any inorganic salts.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.

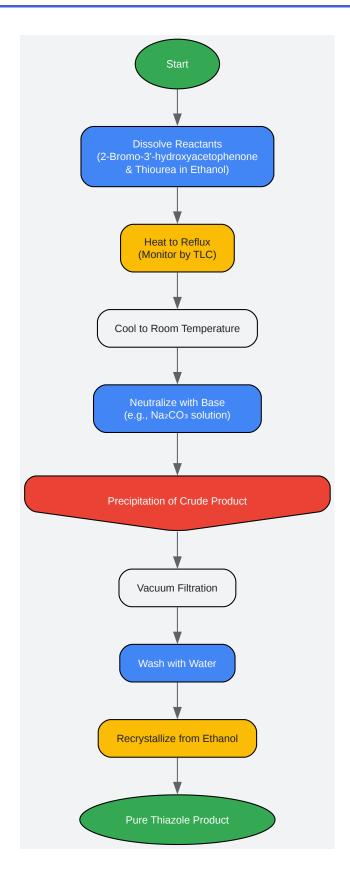
Mandatory Visualizations Kynurenine Pathway and IDO1 Inhibition

2-Bromo-3'-hydroxyacetophenone serves as a building block for the synthesis of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1).[16] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[16][17][18] In the context of cancer, the upregulation of IDO1 in tumor cells leads to the depletion of tryptophan and the accumulation of kynurenine, creating an immunosuppressive microenvironment that allows cancer cells to evade the immune system.[19][20][21] IDO1 inhibitors aim to block this pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.[19]









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